molecular formula C18H26N2O3 B5584600 (1R*,3S*)-7-{[4-(dimethylamino)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol

(1R*,3S*)-7-{[4-(dimethylamino)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol

Cat. No. B5584600
M. Wt: 318.4 g/mol
InChI Key: QHTWEWBOCANCSF-IYBDPMFKSA-N
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Description

The compound is related to azaspiro nonane derivatives, a class of compounds known for their intriguing chemical structures and properties. These compounds are of interest due to their potential applications in various fields, including material science and pharmacology.

Synthesis Analysis

The synthesis of azaspiro compounds often involves complex reactions that yield stable structures with unique properties. For instance, novel synthesis methods have been developed for 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, showcasing the versatility in synthesizing azaspiro derivatives through spirocyclization reactions (Gravestock & McKenzie, 2002).

Molecular Structure Analysis

Azaspiro compounds exhibit a wide range of molecular structures, often characterized by their stability and unique configurations. The stereochemistry and structural determination are crucial for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Chemical reactions involving azaspiro compounds can be complex, leading to a variety of products. The presence of dimethylamino groups, for example, significantly impacts the reactivity and stability of these molecules, affecting their pKR+ values and redox behavior (Ito et al., 1996).

properties

IUPAC Name

1-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-2-[4-(dimethylamino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-19(2)14-5-3-13(4-6-14)11-17(23)20-9-7-18(8-10-20)15(21)12-16(18)22/h3-6,15-16,21-22H,7-12H2,1-2H3/t15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTWEWBOCANCSF-IYBDPMFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C(CC3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)CC(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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